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Compound Name:
3-cyano-1H-indole-5-carboxylic

acid

Cat. No.: B1416183 Get Quote

An In-depth Technical Guide: 3-Cyano-1H-indole-5-carboxylic Acid: A Core Scaffold for

Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-cyano-1H-indole-5-carboxylic
acid, a heterocyclic building block of significant interest to the pharmaceutical and life sciences

industries. The indole nucleus is a well-established "privileged structure" in medicinal

chemistry, forming the core of numerous natural products and synthetic drugs. This document

elucidates the chemical structure, nomenclature, and physicochemical properties of this

specific polysubstituted indole. Furthermore, it presents a representative synthetic strategy,

discusses its spectroscopic signature, and explores its application as a versatile scaffold for

developing novel therapeutic agents. This guide is intended for researchers, medicinal

chemists, and drug development professionals seeking to leverage this molecule in their

research and development programs.

Chemical Identity and Core Properties
The precise arrangement of functional groups on the indole scaffold is critical for its utility. 3-
Cyano-1H-indole-5-carboxylic acid combines three key chemical motifs: the indole ring, a

nitrile (cyano group), and a carboxylic acid, each contributing to its unique reactivity and

potential for biological interaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1416183?utm_src=pdf-interest
https://www.benchchem.com/product/b1416183?utm_src=pdf-body
https://www.benchchem.com/product/b1416183?utm_src=pdf-body
https://www.benchchem.com/product/b1416183?utm_src=pdf-body
https://www.benchchem.com/product/b1416183?utm_src=pdf-body
https://www.benchchem.com/product/b1416183?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1416183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IUPAC Nomenclature and Chemical Structure
The formal IUPAC name for this compound is 3-cyano-1H-indole-5-carboxylic acid.[1] The

numbering of the indole ring system, a bicyclic structure composed of a fused benzene and

pyrrole ring, follows a standardized convention that assigns the nitrogen atom position 1.

The structure is characterized by:

An indole core.

A cyano group (-C≡N) at position C3 of the pyrrole ring.

A carboxylic acid group (-COOH) at position C5 of the benzene ring.

Caption: Numbered chemical structure of 3-cyano-1H-indole-5-carboxylic acid.

Physicochemical and Computed Properties
A summary of the key identifiers and computed physicochemical properties is crucial for

experimental design, including solubility testing and analytical method development.
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Property Value Source

CAS Number 889942-87-4 [1][2][3]

Molecular Formula C₁₀H₆N₂O₂ [1][3]

Molecular Weight 186.17 g/mol [2][3]

Appearance
Off-white to light yellow solid

(typical)
Supplier Data

XLogP3 1.8 [2]

Hydrogen Bond Donors 2 (N-H and O-H) [1][2]

Hydrogen Bond Acceptors
3 (Nitrile N, Carbonyl O,

Hydroxyl O)
[1][2]

Topological Polar Surface Area

(TPSA)
76.9 Å² [1][2]

Rotatable Bond Count 1 [1][2]

Expertise Insight: The TPSA value below 140 Å² and a LogP value under 5 suggest that

molecules derived from this scaffold are likely to have favorable oral bioavailability

characteristics according to Lipinski's Rule of Five, making it an attractive starting point for

drug design. The presence of both hydrogen bond donors and acceptors provides multiple

points for specific interactions with biological targets.

Spectroscopic Profile
Structural confirmation relies on a combination of spectroscopic techniques. While a specific

spectrum is dependent on the sample and conditions, the expected characteristic signals can

be predicted.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show distinct peaks

corresponding to its functional groups. A very broad absorption between 2500-3300 cm⁻¹ is

characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[4] Other key

signals include the N-H stretch around 3300 cm⁻¹, the C≡N (nitrile) stretch near 2230 cm⁻¹,

and a strong C=O (carbonyl) stretch around 1700 cm⁻¹.[4]
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would

provide clear structural information. The carboxylic acid proton (–COOH) is highly deshielded

and would appear as a broad singlet far downfield, typically between 10-12 ppm.[4] The

indole N-H proton would also be a downfield singlet. The remaining signals would be in the

aromatic region (approx. 7-8.5 ppm), corresponding to the four protons on the indole ring,

with splitting patterns dictated by their positions.

¹³C NMR Spectroscopy: The carbon NMR would show ten distinct signals, including the low-

field signal of the carboxylic acid carbonyl carbon (around 170-180 ppm), the indole ring

carbons, and the characteristic signal for the nitrile carbon (approx. 115-120 ppm).

Synthesis and Chemical Reactivity
The synthesis of polysubstituted indoles can be complex. The choice of synthetic route often

depends on the desired substitution pattern and the availability of starting materials. Indole-5-

carboxylic acids can be prepared via methods like the Japp-Klingemann type Fischer-indole

synthesis.[5]

Representative Synthetic Protocol
While multiple routes exist, a common approach involves building the indole ring first, followed

by functional group installation. The following is a representative, multi-step protocol based on

established chemical principles.

Objective: To synthesize 3-cyano-1H-indole-5-carboxylic acid from commercially available

precursors.

Methodology:

Step 1: Fischer-Indole Synthesis.

React 4-hydrazinobenzoic acid with a suitable pyruvate derivative (e.g., ethyl pyruvate)

under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid).

Heat the reaction mixture to induce cyclization and dehydration, forming the indole ring.

This yields ethyl 1H-indole-5-carboxylate.
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Causality: The Fischer-indole synthesis is a robust and classical method for creating the

indole core from readily available anilines (via hydrazines) and ketones/aldehydes.

Step 2: Introduction of the Cyano Group at C3.

Protect the indole nitrogen (e.g., with a tosyl or BOC group) to prevent side reactions.

Perform an electrophilic cyanation reaction at the C3 position. The C3 position of indole is

electron-rich and highly reactive towards electrophiles. Reagents like N-cyanosuccinimide

(NCS) or other cyanating agents can be employed.

Alternatively, a Vilsmeier-Haack formylation to create 3-formylindole, followed by

conversion of the aldehyde to a nitrile (e.g., via an oxime intermediate and dehydration), is

a common strategy.

Step 3: Deprotection and Saponification.

Remove the nitrogen protecting group under appropriate conditions (e.g., base for tosyl,

acid for BOC).

Hydrolyze the ethyl ester at the C5 position to the carboxylic acid using a base like sodium

hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup to protonate the

carboxylate.

Step 4: Purification.

The final product is purified using techniques such as recrystallization from a suitable

solvent system (e.g., ethanol/water) or column chromatography on silica gel.

Chemical Reactivity and Derivatization Potential
This molecule is a versatile scaffold precisely because its functional groups offer orthogonal

reactivity, allowing for selective modification. This is a cornerstone of creating chemical libraries

for high-throughput screening.

N-H of Indole: Can be alkylated, arylated, or acylated to explore substitutions in the "N1"

pocket of a target protein.
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Carboxylic Acid: Can be converted to esters, amides, or acid chlorides. This is the most

common handle for modification, allowing coupling with a vast array of amines or alcohols to

probe different pharmacophoric spaces.

Cyano Group: Can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine,

providing further diversification opportunities.

Potential Derivatization Sites

N1 Position C5 Carboxylic Acid C3 Cyano Group

3-Cyano-1H-indole-5-carboxylic Acid

N-Alkylation
(e.g., with R-Br, NaH)

React at N-H

N-Arylation
(e.g., Buchwald-Hartwig)

React at N-H

Amide Formation
(e.g., with R-NH2, EDC/HOBt)

React at -COOH

Esterification
(e.g., with R-OH, H+)

React at -COOH

Hydrolysis to Amide
(Acid or Base)

Modify -CN

Reduction to Amine
(e.g., H2/Ni, LiAlH4)

Modify -CN

Click to download full resolution via product page

Caption: Key reactive sites for library synthesis.

Applications in Medicinal Chemistry
The indole scaffold is present in numerous approved drugs, including sumatriptan (migraine),

ondansetron (antiemetic), and tadalafil (erectile dysfunction). The specific combination of

substituents in 3-cyano-1H-indole-5-carboxylic acid makes it a valuable intermediate for

discovering new chemical entities.

Role as a Versatile Building Block
This compound is primarily used as a starting material in the synthesis of more complex

molecules.[6] The carboxylic acid is a bioisostere for other acidic groups and a key interaction

point in many enzyme active sites.[7] The cyano group can act as a hydrogen bond acceptor or

be used as a linchpin for further chemical elaboration.
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Recent studies on related structures highlight the potential of this scaffold. For instance, spiro-

indole derivatives containing a cyano group have been investigated for their antibacterial and

antioxidant properties.[8][9][10] This suggests that libraries built from 3-cyano-1H-indole-5-
carboxylic acid could be screened against bacterial targets. Furthermore, indole-propanoic

acids have been developed as potent inhibitors of cytosolic phospholipase A2α, an enzyme

implicated in inflammation.[11]

Drug Discovery Workflow Integration
This molecule fits perfectly into the modern drug discovery paradigm, which often starts with a

fragment or scaffold that is systematically elaborated to improve potency and selectivity.

Drug Discovery Workflow

Scaffold Selection

3-Cyano-1H-indole-
5-carboxylic Acid

Library Synthesis

Amide Coupling
N-Alkylation

Etc.

Diversify
Biological Screening

High-Throughput Screen (HTS)
Target-based Assay

Test
Hit Identification

Potent & Selective
Compounds Identified

Analyze
Lead Optimization

ADME/Tox Profiling
SAR Studies

Refine Preclinical CandidateSelect

Click to download full resolution via product page

Caption: Integration of the scaffold into a drug discovery pipeline.

Conclusion
3-Cyano-1H-indole-5-carboxylic acid is more than just a chemical compound; it is a

strategically designed tool for medicinal chemists. Its rigid indole core provides a defined three-

dimensional shape, while its distinct functional groups offer precise handles for chemical

modification. This combination allows for the systematic exploration of chemical space to

identify novel ligands for a wide range of biological targets. As the demand for new therapeutics

continues to grow, the utility of such well-designed, versatile building blocks in accelerating the

drug discovery process cannot be overstated.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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